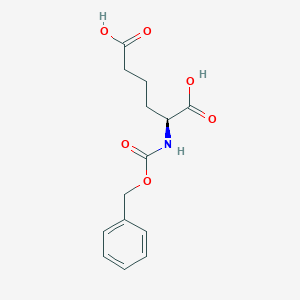

(S)-2-(((Benzyloxy)carbonyl)amino)hexanedioic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such compounds often involves carbonylation reactions, which are known to be an atom-efficient toolbox to convert a variety of easily available substrates into valuable carbonylated products . Another method that might be relevant is the O’Donnell Amino Acid Synthesis, which enables the construction of α-amino acids via alkylation of benzophenone imines of glycine alkyl esters .Wissenschaftliche Forschungsanwendungen

Biomedical Applications

Recent research highlights the significant role of carboxylic acids, including (S)-2-(((benzyloxy)carbonyl)amino)hexanedioic acid, in biomedical fields due to their diverse biological activities. Carboxylic acids have been studied for their antioxidant, antimicrobial, and cytotoxic activities, offering insights into their potential therapeutic applications. For instance, the structure-activity relationship analysis reveals that the antioxidant capability of certain carboxylic acids correlates with the presence of hydroxyl groups and conjugated bonds, impacting their efficacy in combating oxidative stress-related diseases (Godlewska-Żyłkiewicz et al., 2020). Furthermore, the cytotoxic properties of these compounds indicate a potential for cancer treatment, highlighting the importance of the carboxyl group in mediating biological interactions (Godlewska-Żyłkiewicz et al., 2020).

Environmental and Industrial Applications

Carboxylic acids, including this compound, are also pivotal in environmental and industrial applications. Research on reactive carbonyl species (RCS), which include carboxylic acids, sheds light on their role in chronic diseases and their potential in therapeutic developments. The interaction of RCS with biological molecules can lead to various chronic conditions, suggesting that understanding and manipulating these interactions could lead to novel treatments (Fuloria et al., 2020). Additionally, the study of benzoxaboroles, compounds related to carboxylic acid derivatives, demonstrates their wide applications ranging from organic synthesis to clinical trials due to their biological activity, further underscoring the versatility of carboxylic acids in scientific research (Adamczyk-Woźniak et al., 2009).

Nanotechnology and Advanced Materials

In the realm of nanotechnology and advanced materials, the modification and functionalization of carbon-based quantum dots with amino acids, including structures similar to this compound, have shown promising results. Such functionalization enhances the optical and electrical properties of quantum dots, making them suitable for a range of applications from sensors to energy storage systems. This highlights the potential of carboxylic acids and their derivatives in the development of high-performance, sustainable, and biocompatible nanomaterials (Ravi et al., 2021).

Eigenschaften

IUPAC Name |

(2S)-2-(phenylmethoxycarbonylamino)hexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c16-12(17)8-4-7-11(13(18)19)15-14(20)21-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,20)(H,16,17)(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOMJKAHGVQMPU-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427176 | |

| Record name | Z-AAD-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24325-14-2 | |

| Record name | Z-AAD-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

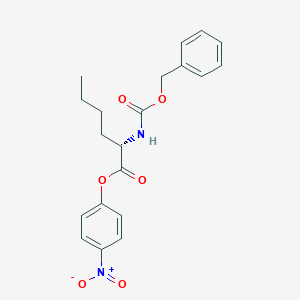

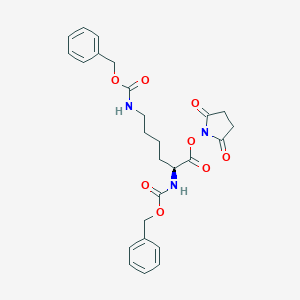

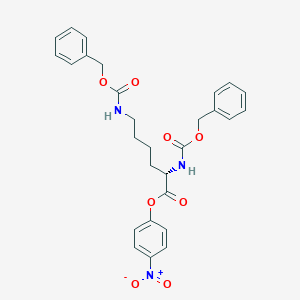

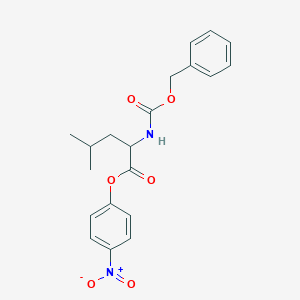

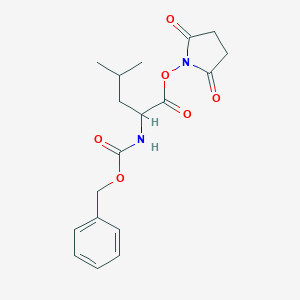

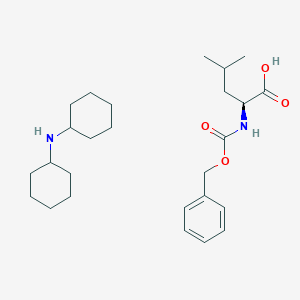

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.